2-Bromo-4-methoxy-1-(2,2,2-trifluoroethoxy)benzene
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Overview
Description
2-Bromo-4-methoxy-1-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C9H8BrF3O2. This compound is characterized by the presence of a bromine atom, a methoxy group, and a trifluoroethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methoxy-1-(2,2,2-trifluoroethoxy)benzene typically involves the reaction of 2-bromo-4-methoxyphenol with 2,2,2-trifluoroethanol in the presence of a suitable base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methoxy-1-(2,2,2-trifluoroethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) are common.
Major Products Formed
Substitution Reactions: Products include 2-iodo-4-methoxy-1-(2,2,2-trifluoroethoxy)benzene.
Oxidation Reactions: Products include 2-bromo-4-methoxybenzoic acid.
Coupling Reactions: Products include biaryl compounds with various functional groups.
Scientific Research Applications
2-Bromo-4-methoxy-1-(2,2,2-trifluoroethoxy)benzene is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methoxy-1-(2,2,2-trifluoroethoxy)benzene involves its interaction with specific molecular targets. The bromine atom and trifluoroethoxy group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(trifluoromethoxy)benzene
- 2-Bromo-4-fluoro-1-methoxybenzene
- 4-Bromobenzotrifluoride
Uniqueness
2-Bromo-4-methoxy-1-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of both a methoxy group and a trifluoroethoxy group on the benzene ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and enhanced reactivity in substitution and coupling reactions. The trifluoroethoxy group also contributes to the compound’s stability and bioactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-bromo-4-methoxy-1-(2,2,2-trifluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c1-14-6-2-3-8(7(10)4-6)15-5-9(11,12)13/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDCUZFIQLKDRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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